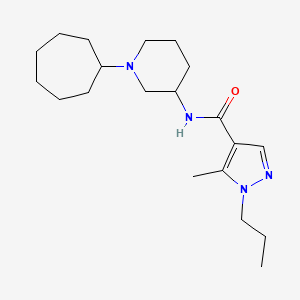![molecular formula C18H21N3O B6011960 1-(2-phenylethyl)-4-[(4-pyridinylmethyl)amino]-2-pyrrolidinone](/img/structure/B6011960.png)
1-(2-phenylethyl)-4-[(4-pyridinylmethyl)amino]-2-pyrrolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-phenylethyl)-4-[(4-pyridinylmethyl)amino]-2-pyrrolidinone is a chemical compound that belongs to the pyrrolidinone family. It is commonly referred to as PEPAP, and it is a potent inhibitor of the dopamine transporter. This compound is of great interest to scientists due to its potential as a therapeutic agent in the treatment of various neurological disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.
Wirkmechanismus
PEPAP is a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. By inhibiting the dopamine transporter, PEPAP increases the levels of dopamine in the brain, which is essential for the treatment of Parkinson's disease. Additionally, PEPAP has been shown to reduce hyperactivity and impulsivity by modulating the levels of dopamine in the brain.
Biochemical and Physiological Effects:
PEPAP has been shown to have a range of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which is essential for the treatment of Parkinson's disease. Additionally, PEPAP has been shown to reduce hyperactivity and impulsivity in animal models, making it a potential treatment for 1-(2-phenylethyl)-4-[(4-pyridinylmethyl)amino]-2-pyrrolidinone. PEPAP has also been shown to have anxiolytic effects, reducing anxiety in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
PEPAP has several advantages for lab experiments. It has a high yield and purity, making it an ideal compound for research purposes. Additionally, PEPAP has been extensively studied, and its mechanism of action is well understood, making it a useful tool for studying the dopamine system in the brain. However, PEPAP has some limitations for lab experiments. It is a highly potent compound, and its effects can be difficult to measure accurately. Additionally, PEPAP is not water-soluble, which can make it challenging to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on PEPAP. One potential direction is to investigate its potential as a treatment for drug addiction. PEPAP has been shown to reduce impulsivity, which is a significant risk factor for drug addiction. Additionally, PEPAP has been shown to reduce anxiety, which could be beneficial in the treatment of drug addiction. Another potential direction is to investigate the use of PEPAP in combination with other drugs for the treatment of neurological disorders. Finally, further research is needed to understand the long-term effects of PEPAP on the brain and the potential for tolerance and dependence.
Synthesemethoden
The synthesis of 1-(2-phenylethyl)-4-[(4-pyridinylmethyl)amino]-2-pyrrolidinone involves the reaction between 2-pyrrolidinone and 4-pyridinemethanamine. The reaction is catalyzed by a palladium catalyst, and the product is obtained through a series of purification steps. The yield of this synthesis method is high, and the purity of the product is also excellent.
Wissenschaftliche Forschungsanwendungen
1-(2-phenylethyl)-4-[(4-pyridinylmethyl)amino]-2-pyrrolidinone has been extensively studied for its potential as a therapeutic agent in the treatment of various neurological disorders. It has been shown to be effective in increasing dopamine levels in the brain, which is essential for the treatment of Parkinson's disease. Additionally, PEPAP has been shown to reduce hyperactivity and impulsivity in animal models, making it a potential treatment for 1-(2-phenylethyl)-4-[(4-pyridinylmethyl)amino]-2-pyrrolidinone.
Eigenschaften
IUPAC Name |
1-(2-phenylethyl)-4-(pyridin-4-ylmethylamino)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c22-18-12-17(20-13-16-6-9-19-10-7-16)14-21(18)11-8-15-4-2-1-3-5-15/h1-7,9-10,17,20H,8,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNGLMFFHCSORM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CC=CC=C2)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-methylbenzoyl)hydrazinecarboxamide](/img/structure/B6011877.png)
![2-(2-chlorophenoxy)-N'-[2-oxo-1-(2-propyn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B6011882.png)
![5-[4-(diethylamino)-2-methoxybenzylidene]-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6011890.png)
![2-{4-[4-ethoxy-3-(hydroxymethyl)benzyl]-1-isopropyl-2-piperazinyl}ethanol](/img/structure/B6011892.png)

![3-(dimethylamino)-N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]benzamide](/img/structure/B6011900.png)
![ethyl 1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-(2-methoxyethyl)-3-piperidinecarboxylate](/img/structure/B6011908.png)
![1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-(1H-imidazol-2-ylmethyl)-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6011916.png)
![2-methoxy-N-{1-[1-(4-methoxy-3-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-phenylacetamide](/img/structure/B6011920.png)
![ethyl 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B6011939.png)
![2-(3-chlorophenyl)-7-[4-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)-1-piperazinyl]-3,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B6011949.png)

![1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-methyl-1,2,5-oxadiazol-3-yl)piperazine](/img/structure/B6011953.png)
![2-[4-[3-(cyclopentyloxy)benzyl]-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6011963.png)